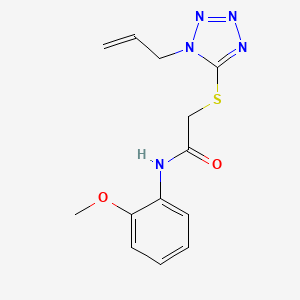
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide, also known as ATMTMA, is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
- Chloroacetamide herbicides like acetochlor and metolachlor, which are structurally related to the compound , have been studied for their metabolism in human and rat liver microsomes. This research helps in understanding the metabolic pathways and potential toxicological impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Antimicrobial Evaluation
- Compounds structurally similar to "2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide" have been synthesized and evaluated for their antimicrobial properties. This illustrates the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Novel Synthesis and Antitumor Evaluation
- Research into the antitumor properties of related heterocyclic compounds derived from similar acetamides suggests potential applications in cancer treatment (Shams, Mohareb, Helal, & Mahmoud, 2010).
Optoelectronic Properties of Thiazole-Based Polythiophenes
- Studies on the optoelectronic properties of thiazole-based polythiophenes, which are chemically akin to the compound , indicate potential applications in electronic and optical devices (Camurlu & Guven, 2015).
Synthesis and Biological Evaluation of Anticancer Agents
- Research on the synthesis of thiazole derivatives and their evaluation as anticancer agents highlights the potential of similar compounds in the development of new cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Different Spatial Orientations of Amide Derivatives
- The study of different spatial orientations of amide derivatives, including those similar to "this compound," can contribute to a better understanding of molecular interactions and structure-activity relationships (Kalita & Baruah, 2010).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-3-8-18-13(15-16-17-18)21-9-12(19)14-10-6-4-5-7-11(10)20-2/h3-7H,1,8-9H2,2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOZUXUARXUAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=NN2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)
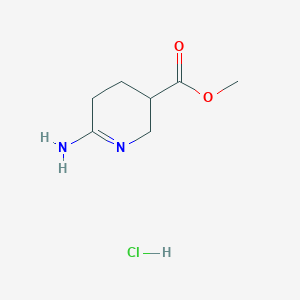

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2892933.png)
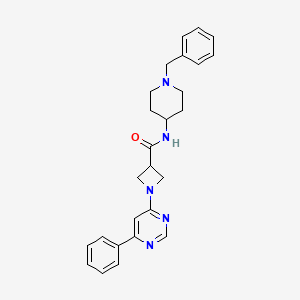


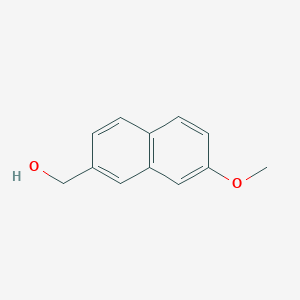
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)
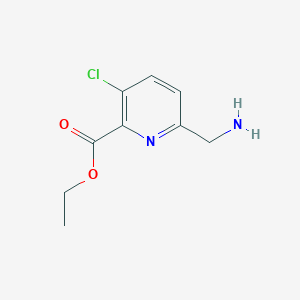
![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)
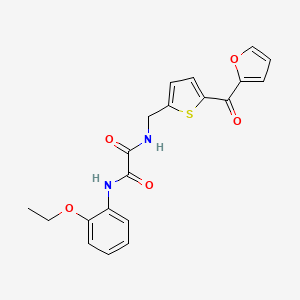
![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)